4-Methoxy-3-n-propoxybenzoyl chloride

Description

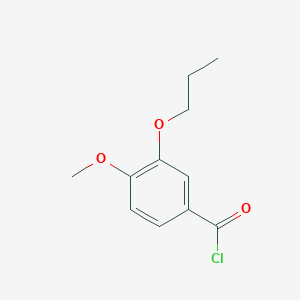

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZHHQWQQVXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Acyl Chlorides in Modern Chemical Transformations

Acyl chlorides, or acid chlorides, are a class of organic compounds characterized by the functional group -COCl. fluorochem.co.uk They are considered activated derivatives of carboxylic acids, from which they are often synthesized. aablocks.com The high reactivity of acyl chlorides stems from the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—attached to the same carbon. This electronic arrangement renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. arctomsci.com

This inherent reactivity makes acyl chlorides valuable intermediates in a multitude of chemical transformations. They readily react with alcohols to form esters, with amines to produce amides, and with water in a hydrolysis reaction to revert to the parent carboxylic acid. wikipedia.orgsigmaaldrich.com Furthermore, they are key reactants in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. wikipedia.org The substitution of the chloride, a good leaving group, by various nucleophiles is a hallmark of their utility in constructing more complex molecules. arctomsci.com Due to their reactivity, they are often used as starting materials in organic synthesis over their less reactive carboxylic acid counterparts. aablocks.com

Contextualization of Substituted Benzoyl Chlorides in Aromatic Chemistry

Benzoyl chloride, the simplest aromatic acyl chloride, and its substituted derivatives are of particular importance in organic synthesis. wikipedia.org The benzene (B151609) ring can be functionalized with various substituent groups, which can modulate the reactivity of the acyl chloride moiety through electronic and steric effects. Electron-donating groups, such as alkoxy groups (like methoxy (B1213986) and propoxy), can influence the electron density of the aromatic ring and the carbonyl carbon. wikipedia.org

These substituents can direct the course of further reactions on the aromatic ring and can be crucial for the properties of the final product. For instance, substituted benzoyl chlorides are widely used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and high-performance polymers. orgsyn.orggunjalindustries.com The specific positioning of these substituents is critical, as isomers can exhibit different chemical behaviors and lead to products with distinct biological or material properties. The presence of alkoxy groups, as in the case of 4-Methoxy-3-n-propoxybenzoyl chloride, can increase the electron density of the benzene ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions and modifying the properties of resulting polymers or biologically active molecules.

An Overview of 4 Methoxy 3 N Propoxybenzoyl Chloride As a Synthetic Precursor

Conventional Preparative Routes for Aromatic Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis. For aromatic carboxylic acids, the use of specific halogenating agents is paramount to achieving high yields of the desired product.

The most common and effective methods for preparing acyl chlorides from carboxylic acids involve reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.uk These reagents are favored because they produce gaseous byproducts that are easily removed from the reaction mixture, simplifying the purification process. chemguide.co.ukscribd.com

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases. masterorganicchemistry.comyoutube.com The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This is followed by a rearrangement and the elimination of a chloride ion, which then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.comlibretexts.org The reaction can often be catalyzed by a small amount of N,N-dimethylformamide (DMF). pjoes.comprepchem.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. wikipedia.orgresearchgate.net It reacts with carboxylic acids, typically in the presence of a catalytic amount of DMF, to form the acyl chloride. wikipedia.orgyoutube.com The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all volatile and easily removed. libretexts.org The mechanism with catalytic DMF involves the formation of a Vilsmeier reagent intermediate, which is the active chlorinating agent. youtube.com

Achieving high yield and purity in acyl chloride synthesis requires careful optimization of several reaction parameters.

Choice of Reagent: While both thionyl chloride and oxalyl chloride are effective, oxalyl chloride is often preferred for substrates sensitive to harsher conditions or high temperatures. wikipedia.orgresearchgate.net

Catalyst: The use of catalytic DMF is a common strategy to accelerate the reaction, particularly with oxalyl chloride. youtube.comresearchgate.net For thionyl chloride reactions, pyridine (B92270) was historically used, but this can sometimes lead to side reactions. rsc.org

Temperature: Reactions with thionyl chloride may require heating or refluxing to proceed to completion. commonorganicchemistry.com In contrast, reactions with oxalyl chloride are often performed at room temperature, which can help to minimize the formation of impurities. researchgate.net

Solvent: Anhydrous, non-protic solvents such as dichloromethane (B109758) (DCM), benzene, or toluene (B28343) are typically used to prevent the hydrolysis of the highly reactive acyl chloride product. prepchem.comresearchgate.net

Purification: Fractional distillation is the standard method for purifying the resulting acyl chloride, separating it from any excess starting material or non-volatile byproducts. chemguide.co.ukscribd.com The high volatility of the byproducts from both thionyl chloride and oxalyl chloride facilitates this process. libretexts.org

Synthesis of Precursor 4-Methoxy-3-n-propoxybenzoic Acid

The structure of the target acyl chloride is defined by its precursor, 4-methoxy-3-n-propoxybenzoic acid. uni.lu The synthesis of this substituted benzoic acid typically begins with a more readily available starting material, such as protocatechuic acid (3,4-dihydroxybenzoic acid). wikipedia.org The synthetic strategy involves the sequential and selective etherification of the two hydroxyl groups.

The introduction of the n-propoxy group onto the benzene ring is generally achieved via a Williamson ether synthesis. Starting with protocatechuic acid, one of the phenolic hydroxyl groups must be selectively alkylated. The hydroxyl group at the 3-position is generally more acidic and sterically accessible than the one at the 4-position, but selective alkylation can be challenging.

A common strategy involves protecting one hydroxyl group while alkylating the other. Alternatively, reaction conditions can be controlled to favor mono-alkylation. The reaction typically involves treating the phenolic precursor with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

A related synthesis for 4-propoxy-3-nitrobenzoic acid involves the hydrolysis of the corresponding ester, which is formed from a precursor like 4-hydroxy-3-nitrobenzoic acid and a propylating agent. chemicalbook.com A similar logic can be applied to the synthesis of the desired compound from a 3-hydroxy-4-methoxybenzoic acid (vanillic acid) precursor.

While the most direct route to the precursor involves the sequential etherification of protocatechuic acid, the introduction of substituents onto an aromatic ring can also be achieved through electrophilic aromatic substitution (EAS). libretexts.org However, for this specific molecule, starting with a di-substituted precursor is more efficient.

If one were to start with a monosubstituted benzoic acid, the existing groups would direct the position of the incoming electrophile. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. youtube.comquora.com In contrast, alkoxy groups (-OR) are strongly activating, ortho- and para-directing groups. In the case of 4-methoxy-3-n-propoxybenzoic acid, the substitution pattern is already set by the precursor. Direct Friedel-Crafts acylation or alkylation on a simpler benzene ring is generally not a practical route to this specific substitution pattern due to challenges in controlling regioselectivity. The synthesis almost invariably proceeds from a precursor like vanillin (B372448) or protocatechuic acid where the oxygen functionalities are already in place. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing this compound, several strategies can be employed.

Atom Economy: The use of thionyl chloride and oxalyl chloride is inherently atom-inefficient, as significant portions of the reagents are converted into waste byproducts (SO₂, HCl, CO, CO₂). However, their use is often a practical necessity. Research into catalytic conversions of carboxylic acids to acyl chlorides that avoid stoichiometric toxic reagents is an active area.

Safer Reagents: Oxalyl chloride is highly toxic, and its reaction with DMF can produce the carcinogen dimethylcarbamoyl chloride. wikipedia.org Thionyl chloride is also corrosive and toxic. masterorganicchemistry.com Exploring alternative, less hazardous chlorinating agents is a key green chemistry goal. For instance, methods using cyanuric chloride have been explored as an alternative to reagents that liberate HCl. researchgate.net

Solvent Choice: Traditional solvents like dichloromethane and benzene are hazardous. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions. Recent research has shown that some acylations can be performed in greener solvents like water or under metal-free, neutral conditions, although this is more common for the subsequent reactions of acyl chlorides rather than their formation. tandfonline.comresearchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, such as the room-temperature conditions often possible with oxalyl chloride, reduces energy consumption. researchgate.net

Solvent Selection and Minimization

The choice of solvent is a crucial parameter in the synthesis of acyl chlorides as it can significantly influence reaction rates, yields, and the ease of product purification. For the conversion of carboxylic acids to acyl chlorides, aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive product.

Commonly, chlorinated hydrocarbons such as dichloromethane (CH₂Cl₂) are employed for the synthesis of aryl acid chlorides. chemicalbook.com This is due to their inertness under the reaction conditions and their ability to dissolve both the starting carboxylic acid and the chlorinating agent. A general procedure for the preparation of aryl acid chlorides involves dissolving the corresponding aryl acid in dichloromethane at room temperature, followed by the addition of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically stirred for a short period, and upon completion, the solvent and excess reagents are removed under reduced pressure to afford the acid chloride. chemicalbook.com

In the context of "green chemistry," which aims to reduce or eliminate the use of hazardous substances, the minimization of solvent use is a key objective. researchgate.net One approach is to perform reactions in solvent-free conditions. While traditionally, acylation reactions might be carried out in an excess of a reagent that also acts as the solvent, modern approaches favor stoichiometric reactions to reduce waste. taylorandfrancis.com For the synthesis of benzoyl chlorides, research has explored solvent-free conditions, particularly in industrial settings, to improve the process's environmental factor (E-factor). chemguide.co.uktaylorandfrancis.com

The selection of a solvent also plays a role in the reaction mechanism and can influence product selectivity in subsequent reactions. For instance, in Friedel-Crafts acylations, the polarity of the solvent can determine the position of acylation on an aromatic ring. youtube.com While not directly related to the synthesis of the benzoyl chloride itself, this highlights the importance of considering the entire synthetic sequence when selecting a solvent.

The table below summarizes various solvents and their roles in the synthesis of benzoyl chloride and related reactions.

| Solvent | Role and Characteristics | Relevant Findings |

| Dichloromethane (CH₂Cl₂) | Inert solvent for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride/DMF. chemicalbook.com | Allows for straightforward work-up by evaporation due to its low boiling point. chemicalbook.com |

| Chlorobenzene | Used as a solvent in the preparation of substituted benzoyl chlorides. | Mentioned in a patent for the synthesis of substituted benzoyl chlorides. google.com |

| Acetonitrile | Can be used as a solvent for making acid chlorides. | A user on a chemistry forum mentioned its utility. reddit.com |

| No Solvent (Neat) | Reduces waste and improves the E-factor of the process. taylorandfrancis.com | Often employed in industrial processes to minimize solvent use and associated costs. chemguide.co.uk |

Catalyst Development for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency of the synthesis of acyl chlorides from carboxylic acids. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields.

For reactions involving thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is commonly used. The mechanism involves the initial reaction of thionyl chloride with DMF to form the Vilsmeier reagent, (chlorodimethyl)formiminium chloride, which is a more potent acylating agent than thionyl chloride itself. This reagent then reacts with the carboxylic acid to form the corresponding acyl chloride with the regeneration of DMF. researchgate.net

Similarly, when using oxalyl chloride, DMF is also a highly effective catalyst. chemicalbook.com A general procedure for the synthesis of aryl acid chlorides describes the use of two drops of DMF for an 8 mmol scale reaction. chemicalbook.com The reaction proceeds smoothly at room temperature, indicating the high efficiency of this catalytic system. chemicalbook.com

Pyridine is another base catalyst that can be employed in the synthesis of acyl chlorides, particularly when using oxalyl chloride. researchgate.net It functions by activating the carboxylic acid and neutralizing the HCl produced during the reaction.

In addition to organic catalysts, Lewis acids have also been explored for the preparation of acyl chlorides. For instance, tin chloride has been used as a catalyst in the reaction of benzo polychloromethanes with organic carboxylic acids to produce benzoyl chlorides. chemicalbook.com Iron(III) chloride has also been mentioned as a catalyst in the synthesis of benzyl (B1604629) chlorides from the corresponding alcohols and α,α-dichlorodiphenylmethane. libretexts.org

The table below presents a selection of catalysts used in the synthesis of acyl chlorides and related transformations.

| Catalyst | Reagent | Reaction Type | Key Findings |

| N,N-Dimethylformamide (DMF) | Thionyl Chloride / Oxalyl Chloride | Carboxylic acid to acyl chloride | Forms a highly reactive Vilsmeier reagent, enabling mild reaction conditions. chemicalbook.comresearchgate.net |

| Pyridine | Oxalyl Chloride | Carboxylic acid to acyl chloride | Acts as a base catalyst, facilitating the reaction. researchgate.net |

| Tin Chloride | Benzo polychloromethanes | Acyl chloride synthesis | Catalyzes the reaction between benzo polychloromethanes and carboxylic acids. chemicalbook.com |

| Iron(III) Chloride | α,α-dichlorodiphenylmethane | Alcohol/Carboxylic acid to alkyl/acyl chloride | Enables chlorination under mild conditions. libretexts.org |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the continuous synthesis of chemical compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of acyl chlorides, which are often highly reactive and can involve hazardous reagents, is particularly well-suited for flow chemistry approaches.

The continuous generation of benzoyl chloride from benzoic acid using thionyl chloride has been the subject of senior design projects for chemical engineering, highlighting its industrial relevance. Such a process can mitigate the risks associated with the evolution of gaseous byproducts like sulfur dioxide and hydrogen chloride.

A study on the continuous-flow synthesis of floxacin intermediates demonstrated the in situ formation of an acyl chloride from a carboxylic acid using bis(trichloromethyl)carbonate (BTC) as a phosgene (B1210022) substitute. chemicalbook.com This approach avoids the handling of highly toxic phosgene and allows for the immediate reaction of the generated acyl chloride with a subsequent reagent in a telescoped process. chemicalbook.com

Furthermore, the in-flow generation of thionyl fluoride (B91410) (SOF₂) from thionyl chloride and potassium fluoride has been developed for the rapid and efficient synthesis of acyl fluorides from carboxylic acids. researchgate.net This methodology showcases the potential of flow chemistry to handle toxic and gaseous reagents safely and efficiently, a principle that is directly applicable to the synthesis of acyl chlorides using reagents like thionyl chloride. researchgate.net

The table below outlines key aspects of flow chemistry approaches relevant to acyl chloride synthesis.

| Flow Chemistry Aspect | Description | Relevance to this compound Synthesis |

| Safety | Confining hazardous reagents and reactions within a closed, small-volume reactor minimizes exposure and risk of runaway reactions. | The use of toxic chlorinating agents like thionyl chloride can be made safer. |

| In Situ Generation | Reactive intermediates like acyl chlorides can be generated and consumed immediately in a continuous stream, avoiding their accumulation and potential degradation. chemicalbook.com | This compound could be synthesized and used in a subsequent reaction step without isolation. |

| Process Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to improved selectivity and yield. | Optimization of the reaction for this compound synthesis can be achieved more efficiently. |

| Scalability | Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than increasing the reactor size. | The production of this compound can be readily scaled to meet demand. |

Nucleophilic Acyl Substitution Pathways

The most common reactions involving acyl chlorides are nucleophilic acyl substitutions. The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the elimination of the chloride leaving group. researchgate.netgoogle.com The reactivity of this compound in these reactions is influenced by the electronic effects of the substituents on the benzene ring.

This compound readily reacts with alcohols to form esters. This reaction, a classic example of nucleophilic acyl substitution, typically proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the hydrogen chloride (HCl) byproduct.

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and expulsion of the chloride ion. The base then neutralizes the generated HCl.

Table 1: Illustrative Esterification of this compound

| Alcohol | Base | Solvent | Product |

|---|---|---|---|

| Ethanol | Pyridine | Dichloromethane | Ethyl 4-methoxy-3-n-propoxybenzoate |

| Isopropanol | Triethylamine | Tetrahydrofuran | Isopropyl 4-methoxy-3-n-propoxybenzoate |

The reaction of this compound with primary or secondary amines yields the corresponding amides. This reaction is generally very facile and often occurs rapidly at room temperature. Similar to esterification, a base is typically used to neutralize the HCl formed during the reaction. Often, an excess of the amine reactant can serve as the base.

The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile.

Table 2: Representative Amidation of this compound

| Amine | Base | Solvent | Product |

|---|---|---|---|

| Ammonia (B1221849) | Excess Ammonia | Water/Dioxane | 4-Methoxy-3-n-propoxybenzamide |

| Diethylamine | Triethylamine | Diethyl ether | N,N-Diethyl-4-methoxy-3-n-propoxybenzamide |

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed or symmetrical anhydride. The reaction with a carboxylate anion is a straightforward nucleophilic acyl substitution. When a carboxylic acid is used, a base such as pyridine is required to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate. nih.gov

These anhydrides can be useful as acylating agents themselves.

Table 3: Example of Anhydride Formation

| Carboxylic Acid/Salt | Base | Solvent | Product |

|---|---|---|---|

| Sodium Acetate | - | Tetrahydrofuran | Acetic 4-methoxy-3-n-propoxybenzoic anhydride |

Acyl chlorides can react with a variety of other nucleophiles. For instance, reaction with potassium thiocyanate (B1210189) would be expected to yield an acyl isothiocyanate through nucleophilic attack by the sulfur or nitrogen atom of the thiocyanate ion. The exact nature of the product can sometimes depend on the reaction conditions.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, this compound can act as an electrophile in a Friedel-Crafts acylation reaction with another aromatic compound. usask.cayoutube.com The methoxy and n-propoxy groups on the benzoyl chloride are electron-donating, which can influence the reactivity of the substrate and the orientation of the incoming acyl group on the other aromatic ring.

The Friedel-Crafts acylation requires a Lewis acid catalyst to activate the acyl chloride. usask.ca The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom, making the carbonyl carbon significantly more electrophilic. This generates a highly reactive acylium ion or a polarized complex that is then attacked by the electron-rich aromatic ring of the substrate. youtube.com

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). usask.caliv.ac.uk More recently, greener and more reusable catalysts such as metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) have been developed for Friedel-Crafts acylations. liv.ac.uk The choice of catalyst can influence the reaction conditions and the regioselectivity of the acylation.

Table 4: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Reaction Conditions |

|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often in chlorinated solvents or nitrobenzene. youtube.com |

| Ferric Chloride (FeCl₃) | Catalytic to stoichiometric amounts, generally milder than AlCl₃. |

| Scandium Triflate (Sc(OTf)₃) | Catalytic amounts, can be used in greener solvents and is often recyclable. |

The reaction of this compound with an activated aromatic substrate like anisole (B1667542) in the presence of a Lewis acid would be expected to yield a diaryl ketone. The electron-donating groups on both reactants will strongly influence the position of acylation.

Regioselectivity Considerations in Benzofuran (B130515) Acylation

The Friedel-Crafts acylation of benzofuran is a well-established method for introducing an acyl group onto the benzofuran ring system. However, a significant challenge in this reaction is controlling the regioselectivity—that is, whether the acylation occurs at the C2 or C3 position. The outcome is influenced by a combination of electronic and steric factors related to both the benzofuran substrate and the acylating agent, as well as the Lewis acid catalyst used.

Generally, the acylation of unsubstituted benzofuran can lead to a mixture of 2- and 3-acylbenzofurans, with the distribution being sensitive to reaction conditions. nih.gov For a substituted acyl chloride like this compound, the electronic effects of the methoxy (electron-donating) and propoxy (electron-donating) groups on the benzoyl ring would primarily influence the reactivity of the acyl cation intermediate. However, without experimental data, any prediction of how these substituents would specifically direct the acylation on the benzofuran ring remains speculative. Research on related but different benzoyl chlorides in reactions with benzofuran derivatives often highlights the difficulty in achieving high regioselectivity, sometimes requiring alternative synthetic strategies to obtain a single isomer. unica.itnsf.gov No published studies were found that specifically document the acylation of benzofuran using this compound or analyze the resulting C2/C3 product ratio.

Radical Chemistry Initiated by this compound

The generation of acyl radicals from stable precursors for use in synthesis is a rapidly advancing area of organic chemistry, largely driven by the advent of photoredox catalysis. nih.gov

Photoredox Catalysis for Acyl Radical Generation

Visible-light photoredox catalysis provides a mild and efficient pathway to generate acyl radicals from various precursors, including aldehydes, carboxylic acids, and aroyl chlorides. nih.govrsc.org The general mechanism involves a photocatalyst which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aroyl chloride. This process can lead to the formation of an acyl radical, which can then participate in a variety of carbon-carbon bond-forming reactions.

While aroyl chlorides, in general, are recognized as viable precursors for acyl radicals under photoredox conditions, no studies specifically demonstrate this transformation for this compound. rsc.orgsigmaaldrich.com Research in this area typically utilizes more common or commercially abundant aroyl chlorides to establish methodology. rsc.orgsigmaaldrich.com The table below illustrates typical components in such a catalytic system, though not specific to the compound of interest.

| Component | Role in Catalysis | Common Examples |

| Photocatalyst | Absorbs visible light and initiates electron transfer | Iridium or Ruthenium complexes, Organic Dyes |

| Acyl Precursor | Source of the acyl radical | Aroyl Chlorides, Carboxylic Acids, Aldehydes |

| Additives/Reagents | May act as a reductant, oxidant, or radical trap | Amines, Alkenes, Heteroarenes |

| Solvent | Provides a medium for the reaction | Acetonitrile, Dimethylformamide (DMF) |

Applications in Heterocyclic Compound Synthesis

Acyl radicals generated via photoredox catalysis are versatile intermediates for the synthesis of complex molecules, including various heterocyclic compounds. rsc.org These radicals can undergo intermolecular or intramolecular addition to alkenes, alkynes, or arenes, leading to the construction of new ring systems.

The application of an acyl radical derived from this compound in heterocyclic synthesis would be a novel development. However, the scientific literature does not currently contain examples of this specific application. Research has shown that acyl radicals from other sources can be used to synthesize valuable scaffolds like quinoxalinones, coumarins, and other functionalized heterocycles, demonstrating the potential utility of this class of reactions. rsc.org

Other Specialized Chemical Transformations

Beyond the specific areas of benzofuran acylation and radical chemistry, aroyl chlorides are fundamental reagents in organic synthesis. They are potent acylating agents for a wide range of nucleophiles. No specialized or unique chemical transformations involving this compound have been reported in the literature. Its reactivity is presumed to be similar to other substituted benzoyl chlorides, including reactions with alcohols to form esters, with amines to form amides, and participation in various cross-coupling reactions. However, without dedicated research, this remains an extrapolation from general chemical principles rather than a documented scientific finding.

Derivatization Strategies and Synthetic Utility of 4 Methoxy 3 N Propoxybenzoyl Chloride

Construction of Esters with Diverse Alcoholic Moieties

The acyl chloride group of 4-methoxy-3-n-propoxybenzoyl chloride serves as an excellent electrophile for esterification reactions. Its reaction with a wide range of primary, secondary, and phenolic alcohols proceeds readily to form the corresponding esters. This transformation is a cornerstone of organic synthesis, allowing for the introduction of the 4-methoxy-3-n-propoxybenzoyl moiety into various molecular frameworks.

The reaction is typically a nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This process is generally rapid and often exothermic, occurring at room temperature. libretexts.org To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is commonly employed. The general reaction is highly efficient for producing esters from acyl chlorides. libretexts.orgmasterorganicchemistry.com

The versatility of this reaction allows for the synthesis of a diverse library of esters, each with unique physical and chemical properties dictated by the nature of the alcohol used. For instance, reaction with simple aliphatic alcohols yields liquid esters, while reaction with more complex, solid alcohols can produce crystalline solids. This strategy is fundamental in creating precursors for various applications, from fragrances to materials science.

Table 1: Representative Ester Synthesis from this compound

| Reactant Alcohol | Product Ester Name | Potential Application Area |

| Methanol (B129727) | Methyl 4-methoxy-3-n-propoxybenzoate | Synthetic Intermediate |

| Ethanol | Ethyl 4-methoxy-3-n-propoxybenzoate | Synthetic Intermediate |

| Benzyl (B1604629) Alcohol | Benzyl 4-methoxy-3-n-propoxybenzoate | Precursor for protecting groups |

| Phenol | Phenyl 4-methoxy-3-n-propoxybenzoate | Material Science Precursor |

Formation of Substituted Amides for Scaffold Generation

The reaction of this compound with primary and secondary amines provides a direct and highly efficient route to substituted benzamides. rsc.orghud.ac.uk This amide bond-forming reaction is one of the most frequently utilized transformations in medicinal chemistry due to the prevalence of the amide functional group in biologically active molecules. nih.govresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, similar to esterification, where the nitrogen atom of the amine attacks the carbonyl carbon. researchgate.net

The utility of this reaction is demonstrated in the synthesis of complex molecular scaffolds. For example, related structures such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been synthesized and identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT), highlighting the importance of this type of benzamide (B126) core in developing novel therapeutics. nih.gov The synthesis involves coupling the corresponding benzoic acid or benzoyl chloride with an appropriate amine to generate a library of amide derivatives for structure-activity relationship (SAR) studies. nih.gov By varying the amine component, a diverse range of N-substituted amides can be generated, providing a powerful tool for scaffold generation in drug discovery and materials science. hud.ac.ukresearchgate.net

Table 2: Examples of Substituted Amide Formation

| Reactant Amine | Product Amide Name | Class of Compound |

| Aniline | N-phenyl-4-methoxy-3-n-propoxybenzamide | Aromatic Amide |

| Benzylamine | N-benzyl-4-methoxy-3-n-propoxybenzamide | Benzylamide |

| Piperidine | (4-methoxyphenyl)(3-n-propoxyphenyl)methanone | Tertiary Amide |

| Morpholine | 4-(4-methoxy-3-n-propoxybenzoyl)morpholine | Morpholide Amide |

Synthesis of Polymeric Precursors and Monomers

The difunctional nature of this compound and its derivatives makes it a candidate for the synthesis of polymeric materials. While the acyl chloride itself can be used in polycondensation reactions, derivatives of the core structure are also valuable. For instance, related natural compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid), which shares the 3-methoxy-4-oxygenated substitution pattern, have been used to create functional polymers. researchgate.net

This compound can potentially act as a monomer in polycondensation reactions with appropriate co-monomers. For example, reaction with diols would lead to the formation of polyesters, while reaction with diamines would produce polyamides. The rigid aromatic backbone imparted by the benzoyl group, combined with the flexible ether side chains, could result in polymers with tailored thermal and mechanical properties. This approach allows for the incorporation of the specific chemical functionalities of the monomer into a larger macromolecular structure, opening avenues for the development of new specialty polymers.

Generation of Specific Functionalized Derivatives (e.g., Isothiocyanates)

While not a direct transformation, this compound is a viable starting material for the multi-step synthesis of more complex functionalized derivatives like isothiocyanates (R-N=C=S). Isothiocyanates are valuable synthetic intermediates and are known for their biological activity. nih.gov The synthesis of 4-methoxy-3-n-propoxybenzoyl isothiocyanate from the corresponding acyl chloride would typically proceed through an amine intermediate.

The general synthetic pathway involves three key steps:

Amidation: The acyl chloride is first reacted with ammonia (B1221849) to yield the primary amide, 4-methoxy-3-n-propoxybenzamide.

Reduction: The resulting amide is then reduced to the corresponding primary amine, 4-methoxy-3-n-propoxybenzylamine, commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Isothiocyanate Formation: The primary amine is subsequently converted to the target isothiocyanate. A widely used method involves reacting the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.gov

This sequence demonstrates how the initial reactivity of the acyl chloride can be harnessed to access entirely different classes of functional molecules. The existence of related compounds such as 4-methoxybenzoyl isothiocyanate in chemical databases underscores the relevance of this structural motif. nih.gov

Utilization in Multi-Step Convergent Syntheses of Complex Organic Molecules

The 4-methoxy-3-alkoxybenzoyl scaffold is a key structural element in a variety of complex and biologically active molecules, making this compound a valuable building block in convergent synthetic strategies. In a convergent synthesis, different fragments of a target molecule are prepared separately and then joined together in the final stages.

A pertinent example is the development of inhibitors for the presynaptic choline transporter (CHT), where a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized. nih.gov In this work, the substituted benzamide core was essential for the molecules' inhibitory activity. The synthesis involved coupling various amine moieties to the 3-hydroxy-4-methoxybenzoic acid precursor, a process for which the corresponding acyl chloride would be an excellent alternative. nih.gov

Furthermore, a structurally related nitrile, 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitrobenzonitrile, serves as a key intermediate in the large-scale synthesis of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. researchgate.net This highlights the utility of the 1,2,4-trisubstituted benzene (B151609) ring system in the construction of complex pharmaceutical agents. The predictable reactivity of this compound allows it to be reliably incorporated as a key fragment in the systematic assembly of such high-value organic molecules.

Advanced Applications in Chemical Synthesis

As a Key Building Block for Aromatic Systems

The structure of 4-methoxy-3-n-propoxybenzoyl chloride makes it an excellent starting material for the construction of more complex aromatic systems. The electron-donating nature of the methoxy (B1213986) and n-propoxy groups activates the aromatic ring, facilitating electrophilic substitution reactions. This inherent reactivity allows for the introduction of additional functional groups, thereby expanding the molecular complexity and utility of the resulting compounds.

One of the primary applications of this compound as a building block is in Friedel-Crafts acylation reactions. In this type of reaction, the acyl chloride is reacted with another aromatic compound in the presence of a Lewis acid catalyst to form a diaryl ketone. The resulting ketone can then serve as a versatile intermediate for the synthesis of a wide range of other molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The presence of the two different alkoxy groups also offers opportunities for selective dealkylation, allowing for the stepwise functionalization of the aromatic ring. This differential reactivity is a key advantage in multi-step syntheses where precise control over the substitution pattern is crucial.

Role in the Elaboration of Functionalized Scaffolds

Beyond the construction of simple aromatic systems, this compound plays a significant role in the elaboration of more complex, functionalized molecular scaffolds. The term "scaffold" in this context refers to a core molecular framework upon which additional chemical functionality can be built. These scaffolds are often the central component of pharmacologically active molecules and other functional materials.

The acyl chloride moiety of this compound readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the straightforward introduction of the 4-methoxy-3-n-propoxybenzoyl group onto a diverse range of substrates, thereby creating a library of functionalized scaffolds with varying properties.

For example, the reaction with chiral amines can lead to the formation of diastereomeric amides, which can be separated to yield enantiomerically pure compounds. This is a critical step in the synthesis of many modern pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect.

The following table provides examples of functionalized scaffolds that can be synthesized from this compound:

| Starting Material | Reagent | Resulting Functionalized Scaffold |

| This compound | Aniline | N-phenyl-4-methoxy-3-propoxybenzamide |

| This compound | Ethanol | Ethyl 4-methoxy-3-propoxybenzoate |

| This compound | 2-Aminoethanol | N-(2-hydroxyethyl)-4-methoxy-3-propoxybenzamide |

Precursor for Advanced Organic Intermediates in Fine Chemical Production

The production of fine chemicals often requires multi-step synthetic sequences starting from readily available precursors. This compound serves as a key advanced organic intermediate in the synthesis of several high-value compounds, most notably in the pharmaceutical industry.

A prominent example is its use in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). In the synthesis of Roflumilast, 4-methoxy-3-n-propoxybenzoic acid is first converted to the corresponding acyl chloride, this compound. This activated intermediate is then coupled with 3,5-dichloro-4-aminopyridine to form the final amide product.

The table below outlines the key intermediates in the synthesis of Roflumilast starting from 4-methoxy-3-n-propoxybenzoic acid:

| Precursor | Intermediate | Final Product |

| 4-Methoxy-3-propoxybenzoic acid | This compound | Roflumilast |

| 3,5-dichloro-4-aminopyridine |

Synthetic Routes to Bio-inspired Organic Architectures

The term "bio-inspired organic architectures" refers to synthetic molecules that are designed to mimic the structure and/or function of naturally occurring compounds. These molecules often possess complex three-dimensional structures and exhibit specific biological activities. The unique substitution pattern of this compound makes it a useful starting material for the synthesis of certain bio-inspired molecules, particularly those containing a substituted benzoyl moiety.

For instance, many natural products, such as flavonoids and chalcones, contain substituted aromatic rings. The 4-methoxy-3-n-propoxybenzoyl unit can be incorporated into synthetic analogues of these natural products to modulate their biological activity. By systematically varying the substituents on the aromatic ring, chemists can fine-tune the pharmacological properties of these molecules, leading to the discovery of new therapeutic agents.

While direct, widespread application in the synthesis of complex, multi-chiral center natural products is not extensively documented, the utility of this compound in creating key fragments of bio-inspired molecules is an area of ongoing research. Its ability to introduce a specific, electronically rich aromatic system is a valuable tool in the design and synthesis of novel organic architectures with potential biological applications.

Applications in Materials Science and Engineering

Incorporation into Polymeric Materials with Tunable Properties

Direct incorporation of 4-Methoxy-3-n-propoxybenzoyl chloride into polymeric materials is not a widely reported application. However, the broader class of benzoyl chlorides serves a fundamental role in polymer chemistry. For instance, benzoyl chloride is a key precursor in the production of benzoyl peroxide, a widely used initiator in free-radical polymerization for producing polymers like polystyrene and poly(methyl methacrylate). wikipedia.orgvynova-group.comchemicalbook.com The synthesis involves reacting benzoyl chloride with hydrogen peroxide in a basic solution. wikipedia.org This indirect role highlights how benzoyl chloride derivatives are crucial for the synthesis of essential components in the polymer industry.

Contribution to Organic Optoelectronic Devices and Components

While there is no specific documentation found for the use of this compound in organic optoelectronic devices, the modification of electrode surfaces is a critical aspect of device engineering where molecules with tailored functional groups are employed.

In the field of Organic Light-Emitting Diodes (OLEDs), the interface between the transparent anode, typically Indium Tin Oxide (ITO), and the organic hole-transporting layer is crucial for efficient device performance. nih.gov Untreated ITO often has a work function that is not ideally aligned with the energy levels of common organic materials, leading to a significant energy barrier for hole injection. nih.gov To mitigate this, various surface modification techniques are employed to increase the ITO work function and improve the injection efficiency. researchgate.net

These modifications often involve the deposition of a self-assembled monolayer (SAM) of organic molecules that can alter the surface dipole. nih.gov Molecules such as phosphonic acids and organosilanes are known to form robust bonds with the hydroxyl-terminated surface of ITO, leading to stable modifications. nih.gov For example, the use of a partially fluorinated phosphonic acid has been shown to increase the work function of ITO, leading to enhanced operational lifetimes for OLEDs. Current time information in Boston, MA, US. While this compound itself is not cited for this purpose, the principle of using functional organic molecules to tune electrode properties is a cornerstone of modern OLED technology. The degradation of the ITO surface properties, which can be affected by factors like waiting time in a low-vacuum environment, can reduce hole injection and decrease device efficiency. elsevierpure.com

Development of Functional Coatings and Surface Modifiers

The development of functional coatings and surface modifiers is an area where the reactivity of acyl chlorides could theoretically be harnessed. However, direct evidence for the use of this compound in this context is scarce. The general strategy for creating such coatings often involves the use of molecules that can covalently bond to a substrate, imparting new properties such as hydrophobicity, biocompatibility, or specific electronic characteristics.

Organosilanes, for instance, are widely used to functionalize oxide surfaces like ITO. nih.gov These molecules can form self-assembled monolayers that act as barrier layers or as platforms for the further attachment of other molecules. nih.gov While benzoyl chlorides are highly reactive, their primary use is in acylation reactions in solution rather than direct surface modification from a vapor or liquid phase in the manner of silanes.

Utilization in the Synthesis of Specialized Chemical Materials

A significant potential application for this compound in materials science lies in its use as a precursor for the synthesis of specialized chemical materials, most notably liquid crystals. colorado.edu Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecules often possess a rod-like (calamitic) or disk-like (discotic) shape. iosrjournals.org

The synthesis of calamitic liquid crystals frequently involves the esterification of a phenolic compound with a substituted benzoyl chloride. taylorandfrancis.commdpi.com The specific substituents on the benzoyl chloride play a crucial role in determining the resulting molecule's shape, polarity, and intermolecular interactions, which in turn dictate the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.netresearchgate.net

Given these precedents, this compound is a plausible candidate for use in the synthesis of novel liquid crystals with potentially unique phase behaviors and electro-optical properties.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 N Propoxybenzoyl Chloride

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its chemical behavior. Computational analysis allows for a detailed exploration of these features for 4-Methoxy-3-n-propoxybenzoyl chloride.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rsc.org For a molecule like this compound, DFT calculations, often using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to determine its optimized geometric structure. rsc.org These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (carbonyl) | 1.78 | ||

| C-Cl (acyl chloride) | 1.80 | ||

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | |

| C-O (methoxy) | 1.36 | ||

| C-O (propoxy) | 1.37 | ||

| O-C (propoxy) | 1.43 | ||

| C-C (propoxy) | 1.52 | ||

| C-C-O (aromatic-methoxy) | 115.0 | ||

| C-C-O (aromatic-propoxy) | 117.5 | ||

| O=C-Cl | 120.5 | ||

| C-C-C=O | 121.0 | ||

| C-C-O-C (methoxy) | ~180 | ||

| C-C-O-C (propoxy) | Variable |

Note: The values in this table are representative and based on typical DFT calculations for similar substituted benzoyl chlorides. Actual values would be obtained from a specific calculation for this molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, reflecting the electron-donating nature of these substituents. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl carbon of the benzoyl chloride group, which is the primary site for nucleophilic attack. utdallas.edu

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting reactivity.

Table 2: Representative Global Reactivity Descriptors for this compound (Calculated from HOMO/LUMO energies)

| Descriptor | Formula | Representative Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.5 |

| LUMO Energy (E_LUMO) | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Note: These values are illustrative and represent typical ranges for substituted aromatic acyl chlorides.

Quantum Chemical Predictions of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the observed spectra and the underlying molecular structure and vibrations. arxiv.orgresearchgate.net

Theoretical vibrational analysis is performed on the optimized geometry of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal vibrational modes, their frequencies, and their intensities for both Infrared (IR) and Raman spectroscopy can be determined. mdpi.com These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

The simulated spectra can be used to assign the peaks in experimentally obtained IR and Raman spectra. For instance, the characteristic C=O stretching frequency of the acyl chloride group, the aromatic C-C stretching modes, and the C-O stretching vibrations of the ether groups can be precisely identified. mdpi.com Theoretical calculations often require the use of scaling factors to achieve better agreement with experimental frequencies due to the neglect of anharmonicity and other model limitations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts (δ) of ¹H, ¹³C, and other nuclei. The calculations are performed on the DFT-optimized structure, and the resulting magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). wisc.edu

For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom. This allows for the assignment of signals in the experimental ¹H and ¹³C NMR spectra, which can be complex due to the various substituents on the aromatic ring. wisc.eduresearchgate.net The predicted shifts are sensitive to the electronic environment of each nucleus, providing further confirmation of the electronic structure analysis.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can map out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways, transition states, and activation energies. acs.orgacs.org For this compound, a key reaction of interest is its use in acylation reactions, such as the Friedel-Crafts acylation. libretexts.orgchemguide.co.ukyoutube.com

In a typical Friedel-Crafts acylation, the benzoyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. youtube.com This electrophile then attacks an aromatic substrate. Computational modeling can be used to:

Characterize Intermediates: Determine the structure and stability of the acylium ion intermediate formed from this compound.

Locate Transition States: Identify the transition state structures for both the formation of the acylium ion and the subsequent electrophilic attack on another aromatic ring. The geometry of the transition state reveals the atomic motions involved in the bond-making and bond-breaking processes.

Calculate Activation Barriers: Compute the energy difference between the reactants and the transition state (the activation energy). This provides a quantitative measure of the reaction rate and helps to understand how the methoxy (B1213986) and propoxy substituents influence the reactivity of the acyl chloride.

By modeling these reaction pathways, chemists can gain a fundamental understanding of the factors controlling the reaction's outcome and selectivity, aiding in the design of new synthetic methodologies.

Transition State Analysis for Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. masterorganicchemistry.com The mechanism typically proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the intricate details of the reaction pathway, most notably through the analysis of the transition state.

For this compound, the reaction would commence with the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate. The subsequent step involves the expulsion of the chloride ion to yield the substituted product. The transition state for the rate-determining step, which is usually the initial nucleophilic attack, is of primary interest. libretexts.org

Key Theoretical Aspects:

Electron-Donating Effects: The methoxy and n-propoxy groups on the benzene (B151609) ring are electron-donating through resonance. This increases the electron density on the carbonyl carbon, which could potentially decrease its electrophilicity compared to unsubstituted benzoyl chloride. However, the inductive effects of the oxygen atoms also play a role. Computational models would precisely quantify these competing effects.

Steric Hindrance: The ortho-propoxy group may introduce some steric hindrance to the approaching nucleophile, potentially raising the energy of the transition state. The extent of this steric effect can be modeled by calculating the approach vectors of the nucleophile and the resulting strain in the transition state structure.

Leaving Group Ability: The chloride ion is an excellent leaving group, a factor that significantly influences the reaction kinetics. Transition state calculations would model the C-Cl bond elongation and breaking.

Illustrative Data Table for Transition State Analysis:

The following table illustrates the type of data that would be generated from a DFT study on the nucleophilic acyl substitution of this compound with a generic nucleophile (Nu-). The values are hypothetical and serve to demonstrate the insights gained from such an analysis.

| Parameter | Value (Illustrative) | Significance |

| Activation Energy (Ea) | 15-25 kcal/mol | Represents the energy barrier for the reaction. A lower value indicates a faster reaction. |

| Transition State Geometry | Tetrahedral-like | The geometry at the carbonyl carbon in the transition state, intermediate between sp2 and sp3 hybridization. |

| Key Bond Distances (Å) | C-Nu: ~2.0-2.2, C-Cl: ~2.1-2.3, C=O: ~1.3-1.4 | These distances show the partial formation of the new bond and the partial breaking of existing bonds. |

| Imaginary Frequency | -300 to -400 cm-1 | A single imaginary frequency confirms that the calculated structure is a true transition state. |

Pathway Modeling for Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), reacts with an aromatic ring. beilstein-journals.org Computational modeling of this pathway for this compound would involve several key steps.

First, the interaction between the acyl chloride and the Lewis acid catalyst would be modeled to understand the formation of the reactive electrophile, which is often represented as an acylium ion. khanacademy.org The electronic effects of the methoxy and propoxy substituents would influence the stability and reactivity of this intermediate.

Next, the reaction pathway of the electrophile with an aromatic substrate would be mapped out, identifying the transition state for the formation of the sigma complex (arenium ion). The regioselectivity of the acylation, should the molecule itself undergo self-condensation or react with another aromatic species, would also be a key output of such a study.

Illustrative Data Table for Friedel-Crafts Acylation Pathway Modeling:

This table provides an example of the kind of data that would be obtained from a computational study of the Friedel-Crafts acylation involving this compound. The values are for illustrative purposes.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Findings from Modeling |

| Catalyst Complexation | [4-MeO-3-nPrO-C₆H₃COCl·AlCl₃] | 0 (Reference) | Geometry and electronic structure of the initial complex. |

| Acylium Ion Formation | [4-MeO-3-nPrO-C₆H₃CO]⁺[AlCl₄]⁻ | +5 to +10 | Energy cost to form the reactive electrophile. |

| Sigma Complex Formation (TS) | Transition state for attack on benzene | +15 to +20 | Activation barrier for the key C-C bond-forming step. |

| Sigma Complex | [C₆H₆-CO-C₆H₃(OMe)(OnPr)]⁺ | -5 to -10 | Stability of the key intermediate. |

| Product Formation | Product + HCl + AlCl₃ | -20 to -30 | Overall thermodynamics of the reaction. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound are critical to its physical properties and reactivity. Conformational analysis would focus on the rotational barriers around the single bonds, particularly the C-O bonds of the alkoxy groups and the C-C bond connecting the acyl group to the benzene ring.

The n-propoxy group, with its flexible alkyl chain, can adopt several conformations. Computational methods can predict the lowest energy conformers and the energy differences between them. These studies often employ techniques like potential energy surface (PES) scans.

Intermolecular interactions are also a key area of computational investigation. For this compound, these would include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar carbonyl and C-Cl bonds.

van der Waals Forces: Non-specific attractive forces.

Aromatic-Carbonyl Interactions: Attractive interactions between the arene plane and the carbon atom of the carbonyl group have been identified as an emerging type of non-covalent interaction. nih.gov

Understanding these interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties.

Illustrative Data Table for Conformational and Interaction Analysis:

This table illustrates the type of information that would be generated from a computational study of the conformations and intermolecular interactions of this compound.

| Analysis Type | Parameter | Illustrative Finding | Significance |

| Conformational Analysis | Dihedral Angle (C-C-O-C of propoxy) | Most stable conformer at ~180° (anti) | Determines the most likely shape of the molecule in the gas phase or in solution. |

| Rotational Barrier (Ar-COCl) | ~5-7 kcal/mol | Energy required to rotate the acyl chloride group relative to the benzene ring. | |

| Intermolecular Interactions | Dimerization Energy (π-stacking) | -3 to -5 kcal/mol | Strength of the interaction between two molecules in a stacked arrangement. |

| Hydrogen Bond-like Interactions (C-H···O) | -1 to -2 kcal/mol | Weak interactions that can influence crystal packing. |

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignment

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For 4-Methoxy-3-n-propoxybenzoyl chloride, the expected chemical shifts are predicted based on the substituent effects on the benzene (B151609) ring.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the n-propoxy group protons. The protons of the n-propoxy group would exhibit characteristic splitting patterns (triplets and a sextet) due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group is expected to appear significantly downfield. The aromatic carbons would show distinct signals influenced by the electron-donating methoxy and n-propoxy groups and the electron-withdrawing benzoyl chloride moiety.

Predicted ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 7.5-7.8 | 125-135 |

| Aromatic-C | - | 110-160 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| n-propoxy (-OCH₂CH₂CH₃) | ~4.0 (t) | ~70 |

| n-propoxy (-OCH₂CH₂CH₃) | ~1.8 (sext) | ~22 |

| n-propoxy (-OCH₂CH₂CH₃) | ~1.0 (t) | ~10 |

| Carbonyl (-COCl) | - | ~168 |

Note: These are predicted values and may vary slightly in experimental conditions. 't' denotes a triplet and 'sext' denotes a sextet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the n-propoxy chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the placement of the methoxy and n-propoxy groups on the benzene ring relative to the benzoyl chloride group. For instance, correlations would be expected between the methoxy protons and the carbon atom at position 4, and between the n-propoxy protons and the carbon atom at position 3.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is a powerful tool for identifying functional groups.

Functional Group Identification and Band Assignments

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1770-1800 cm⁻¹, is characteristic of the carbonyl group in an acid chloride.

C-O Stretch: Bands corresponding to the aryl-ether and alkyl-ether C-O stretching vibrations would be observed, typically in the range of 1250-1000 cm⁻¹.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Aromatic C=C Stretch: Benzene ring vibrations would be visible in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch of the acid chloride would appear in the lower frequency region of the spectrum.

Characteristic Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1770-1800 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aryl-Ether (C-O) | Stretch | 1250-1200 |

| Alkyl-Ether (C-O) | Stretch | 1150-1085 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Aromatic C-H | Stretch | 3100-3000 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). This precise mass measurement is a critical piece of data for confirming the identity of a newly synthesized compound and for publication in peer-reviewed scientific journals. The expected exact mass for the molecular ion [M]⁺ of C₁₁H₁₃ClO₃ would be calculated and compared with the experimental value.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org It is instrumental in confirming the identity and assessing the purity of synthesized compounds like this compound. Due to the high reactivity of acyl chlorides, which are prone to hydrolysis, direct analysis in typical reversed-phase HPLC conditions (using aqueous mobile phases) can be challenging. chromforum.org Therefore, analytical strategies often involve derivatization to create a more stable analyte for reliable quantification and characterization. nih.govgoogle.com

A common approach involves converting the highly reactive this compound into a more stable ester or amide derivative prior to analysis. researchgate.net For instance, a rapid reaction with methanol (B129727) would yield the methyl ester, methyl 4-methoxy-3-n-propoxybenzoate. This derivative is significantly more stable and can be easily separated from the parent carboxylic acid (4-methoxy-3-n-propoxybenzoic acid), a primary impurity, and other non-volatile residues.

The LC-MS system separates the components of the derivatized sample, and the mass spectrometer then ionizes and detects them. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. bu.edu ESI is a soft ionization technique suitable for polar molecules, while APCI is effective for less polar compounds and is less susceptible to suppression by salts. wikipedia.orgbu.edu The mass spectrometer provides a mass-to-charge ratio (m/z) for the derivatized molecule and any detected impurities, confirming their identity. For instance, the expected [M+H]⁺ ion for the methyl ester derivative would be observed, confirming the successful synthesis and derivatization of the target compound.

Illustrative Data: LC-MS Analysis of Derivatized this compound

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MS Detection | Full Scan (m/z 100-500) |

Expected Observations from LC-MS Analysis

| Compound | Derivative | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) |

| This compound | Methyl 4-methoxy-3-n-propoxybenzoate | ~6.5 | 225.11 |

| 4-Methoxy-3-n-propoxybenzoic acid | 4-Methoxy-3-n-propoxybenzoic acid | ~5.2 | 211.09 |

X-ray Diffraction Techniques for Solid-State Characterization

X-ray diffraction (XRD) is the definitive method for characterizing the solid-state structure of crystalline materials. It provides detailed information on atomic arrangement, crystal structure, and phase purity.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a single crystal. utexas.edu For a novel compound like this compound, obtaining a high-quality single crystal and analyzing it via SC-XRD would provide unequivocal proof of its chemical structure, including bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov

The process involves mounting a suitable single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the individual atoms are determined. utexas.edu This analysis confirms the connectivity of the methoxy and n-propoxy groups to the benzoyl chloride backbone and provides precise measurements of the molecular geometry. The resulting data is typically deposited in crystallographic databases and includes unit cell dimensions, space group, and atomic coordinates. mdpi.com

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₃ClO₃ |

| Formula Weight | 228.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.1 Åα = 90°, β = 98.5°, γ = 90° |

| Volume | 1163 ų |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.305 g/cm³ |

Note: This data is illustrative and represents typical values for a small organic molecule.

Powder X-ray Diffraction (PXRD) for Phase Purity

While SC-XRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to characterize a bulk, polycrystalline sample. latech.edu It is a rapid and non-destructive technique essential for confirming the phase purity of a synthesized batch of this compound. rsc.org The sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the scattering angle (2θ). latech.edu

The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. latech.edu By comparing the experimental PXRD pattern of a newly synthesized batch to a reference pattern (either simulated from SC-XRD data or from a verified pure sample), one can confirm its identity and phase purity. The absence of peaks from known starting materials or potential crystalline byproducts indicates a pure sample. nih.gov

Illustrative PXRD Data for Phase Purity Assessment

| 2θ Angle (°) | Relative Intensity (%) |

| 10.5 | 45 |

| 15.2 | 100 |

| 18.8 | 65 |

| 21.1 | 80 |

| 25.7 | 50 |

| 28.4 | 30 |

Note: This table represents a hypothetical peak list for the compound, where the peak at 15.2° is the most intense.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile compounds. researchgate.net For this compound, HPLC is used to determine the precise purity of a sample, often expressed as a percentage area. Due to the compound's reactivity, derivatization is a common strategy. nih.gov For example, the acyl chloride can be reacted with an amine like 2-nitrophenylhydrazine (B1229437) to form a stable derivative that absorbs strongly in the UV-visible range, enhancing detection sensitivity and minimizing interference from the sample matrix. nih.govgoogle.com

The analysis involves injecting the derivatized sample onto an HPLC column (typically a reversed-phase C18 column). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is pumped through the column to separate the components. researchgate.net A UV detector measures the absorbance of the eluting compounds. The area of the peak corresponding to the derivatized product is proportional to its concentration. By comparing this to the areas of any impurity peaks, a quantitative assessment of purity is achieved.

Illustrative HPLC Method Parameters

| Parameter | Setting |

| Column | Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is the ideal method for separating and analyzing volatile and thermally stable compounds. nih.gov In the context of this compound synthesis, GC is primarily used to detect and quantify volatile byproducts and residual starting materials. The synthesis of an acyl chloride typically involves reagents like thionyl chloride or oxalyl chloride. researchgate.net